REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4]C(C=C)=[N:6][CH:7]=1.[O-:11][Mn](=O)(=O)=O.[K+].C[C:18]([CH3:20])=[O:19]>O>[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:20]([C:18]([OH:11])=[O:19])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.04 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)C=C)C
|
Name
|
|
Quantity
|
28.81 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The dark mixture is stirred at rt for 3 days before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered over a glass-filter pad
|
Type
|
CUSTOM
|
Details
|
The colourless filtrate is evaporated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=NC1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |